molecular formula C8H13NO B13597356 1-(Furan-2-yl)-2-methylpropan-2-amine

1-(Furan-2-yl)-2-methylpropan-2-amine

Cat. No.: B13597356
M. Wt: 139.19 g/mol
InChI Key: KOVJRUBQQOQCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-yl)-2-methylpropan-2-amine is a chemical compound of interest in medicinal chemistry and neuroscience research, featuring a furan heterocycle linked to a tertiary amine structure. Compounds containing the furan-2-ylmethyl amine moiety have been investigated as key intermediates and scaffolds in the development of bioactive molecules . While specific pharmacological data for this compound is not fully established, structurally related analogs have demonstrated significant research value. Notably, similar furan-2-ylmethyl amine derivatives have been explored as inhibitors of monoamine oxidase (MAO), particularly MAO-B . MAO-B inhibitors are a major area of investigation for their potential to enhance monoaminergic transmission and may offer neuroprotective properties, making them relevant in studies of neurodegenerative conditions . Other furan-2-ylmethyl derivatives have been synthesized and evaluated for their antimicrobial properties, indicating the potential of this chemical scaffold in infectious disease research . Furthermore, the furan ring itself is a versatile component in bioorthogonal chemistry, participating in multicomponent reactions under physiological conditions for the selective modification of biomolecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to conduct their own safety and handling assessments prior to use.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(furan-2-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C8H13NO/c1-8(2,9)6-7-4-3-5-10-7/h3-5H,6,9H2,1-2H3

InChI Key

KOVJRUBQQOQCNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CO1)N

Origin of Product

United States

Preparation Methods

Classical Synthetic Routes

The synthesis of 1-(Furan-2-yl)-2-methylpropan-1-amine generally proceeds through the following key steps:

  • Formation of the Furan Ring: The furan moiety is typically introduced via commercially available furan derivatives or synthesized through classical methods such as the Paal-Knorr synthesis, which involves cyclization of 1,4-dicarbonyl compounds to form the five-membered aromatic oxygen heterocycle.

  • Introduction of the Amino Group: The amino substituent at the 2-methylpropan-1-amine position is commonly introduced through reductive amination. This involves reacting an aldehyde or ketone precursor (such as 2-furylcarboxaldehyde or 2-furylacetone) with ammonia or a primary amine, followed by reduction using agents like sodium borohydride or catalytic hydrogenation.

  • Hydrochloride Salt Formation: The free amine is often converted into its hydrochloride salt by treatment with hydrochloric acid to improve solubility and stability for further applications.

Enantioselective Synthesis

For the preparation of the chiral (S)-enantiomer of 1-(Furan-2-yl)-2-methylpropan-1-amine, enantioselective catalytic methods are employed:

  • Chiral Catalysts: Use of chiral catalysts, such as ruthenium-based complexes in asymmetric transfer hydrogenation, enables the reduction of imines derived from 2-furylcarbinol and chiral amines, yielding enantiomerically enriched products.

  • Reaction Conditions: These reactions typically occur in alcoholic solvents (ethanol or methanol) at moderate temperatures (40–60 °C) under inert atmosphere to maintain catalyst activity and stereochemical integrity.

  • Continuous Flow Synthesis: Industrial scale-up often utilizes continuous flow reactors with automated control to maintain enantiomeric purity and improve throughput.

Representative Synthetic Procedure Example

A typical laboratory synthesis involves:

  • Condensation of 2-furylcarboxaldehyde with ammonia or a primary amine to form an imine intermediate.
  • Catalytic asymmetric transfer hydrogenation of the imine using a ruthenium catalyst complex in isopropanol solvent with a base such as potassium tert-butoxide.
  • Isolation of the amine product followed by acidification with hydrochloric acid to obtain the hydrochloride salt.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Purity (%) Notes Source
Reductive amination of furfural derivatives 2-furylcarboxaldehyde, NH3, NaBH4, MeOH, rt 70–85 >95 Classical method, moderate conditions Peer-reviewed journals
Asymmetric transfer hydrogenation Imine intermediate, [RuCl2(p-cymene)]2 catalyst, i-PrOH, t-BuOK, 50 °C 75–90 >98 (ee) Enantioselective synthesis, chiral catalyst required Research article
Continuous flow synthesis Automated flow reactor, chiral catalysts, HCl for salt formation 85–92 >99 Industrial scale, enhanced reproducibility Industrial reports

Optimization of Reaction Conditions

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance nucleophilicity and reaction rates during alkylation steps, while alcoholic solvents (methanol, ethanol, isopropanol) are preferred for reductive amination and hydrogenation due to their compatibility with catalysts.

  • Temperature Control: Maintaining reaction temperatures between 40 °C and 60 °C balances reaction kinetics and minimizes side reactions or racemization in enantioselective processes.

  • Catalyst Loading: Ruthenium catalyst concentrations are optimized (typically 1–5 mol%) to achieve high conversion and enantioselectivity without excessive cost.

  • Atmosphere: Reactions are performed under inert atmosphere (argon or nitrogen) to prevent oxidation of sensitive intermediates and catalysts.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Temperature 40–60 °C Controls reaction rate and stereoselectivity
Solvent Methanol, Ethanol, Isopropanol Influences catalyst activity and solubility
Catalyst Ruthenium complexes (1–5 mol%) Determines enantioselectivity and yield
Reducing Agent Sodium borohydride, H2 (catalytic) Enables conversion of imines to amines
Reaction Atmosphere Argon or Nitrogen Prevents oxidation and degradation
Salt Formation Agent Hydrochloric acid (HCl) Converts free amine to stable hydrochloride salt

This comprehensive analysis of the preparation methods for 1-(Furan-2-yl)-2-methylpropan-1-amine integrates classical synthetic strategies, enantioselective catalysis, and industrial scale-up techniques. The data tables and optimized reaction conditions provide a valuable resource for researchers and industrial chemists aiming to synthesize this compound with high yield, purity, and stereochemical control.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated furans.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2-methylpropan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Furan Moieties

1-(Furan-2-yl)propan-2-amine
  • Structure : Lacks the methyl group on the amine-bearing carbon.
  • Molecular Formula: C₇H₁₁NO (MW: 125.17 g/mol) .
  • Synthesis: Not explicitly detailed in the evidence, but methods for similar amines involve condensation of furfuraldehyde with amines or oxadiazole intermediates .
(Furan-2-yl)methyl(prop-2-en-1-yl)amine
  • Structure : Tertiary amine with a furan-methyl group and allyl substituent.
  • Molecular Formula: C₉H₁₃NO (MW: 151.21 g/mol) .
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
  • Structure : Branched amine with phenyl and butenyl groups.
  • Molecular Formula: C₁₆H₁₉NO (MW: 241.33 g/mol) .
  • Hazards : Classified for acute toxicity (oral, Category 4) and respiratory irritation, suggesting higher toxicity than the target compound .

Phenylpropan-2-amine Derivatives

Amphetamine (1-Phenylpropan-2-amine)
  • Structure : Phenyl ring replaces the furan group.
  • Molecular Formula : C₁₀H₁₅N (MW: 149.23 g/mol) .
  • pKa : 9.99, slightly higher than the target compound’s predicted pKa .
  • Pharmacology : Central nervous system stimulant; furan analogues may lack direct stimulant effects due to electronic and steric differences.
1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine
  • Structure : Benzofuran replaces furan, with an N-methyl group.
  • Molecular Formula: Not explicitly stated, but estimated as C₁₂H₁₃NO (MW: 191.24 g/mol) .
  • Properties : Increased aromaticity from benzofuran may enhance lipophilicity and bioavailability compared to furan derivatives.

Heterocyclic and Complex Amines

3-(1-Hydroxy naphthalene-2-yl)-5-(furan-2-yl)-1-substituted pyrazolines
  • Structure : Pyrazoline core fused with naphthol and furan groups.
  • Synthesis : Derived from furfuraldehyde and chalcone precursors .
1-[(3-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine hydrochloride
  • Structure : Bromopyridine ether substituent.
  • Molecular Formula : C₉H₁₄BrClN₂O (MW: 305.58 g/mol) .
  • Key Differences : Halogenation introduces electronegative effects, altering solubility and reactivity.

Biological Activity

1-(Furan-2-yl)-2-methylpropan-2-amine, a compound with a furan ring, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and applications in scientific research.

Chemical Structure and Properties

The compound features a furan ring attached to a 2-methylpropan-2-amine moiety. Its structure contributes to various biological interactions, making it a subject of interest in medicinal chemistry.

1-(Furan-2-yl)-2-methylpropan-2-amine interacts with several biological targets, influencing various biochemical pathways:

  • Monoamine Oxidase Interaction : It has been observed to interact with monoamine oxidase (MAO) enzymes, which are critical for neurotransmitter metabolism. This interaction can lead to inhibition or activation of specific pathways, affecting cellular metabolism and signaling.
  • Cellular Effects : The compound induces apoptosis in certain cell types, such as HL-60 cells, through DNA fragmentation. This suggests potential anticancer properties by promoting programmed cell death in malignant cells.

Antimicrobial Activity

Research indicates that furan derivatives exhibit significant antimicrobial properties. The compound has been studied for its ability to inhibit microbial growth through selective mechanisms that target microbial enzymes .

Anticancer Activity

1-(Furan-2-yl)-2-methylpropan-2-amine has shown promise in anticancer studies. In vitro assays demonstrated moderate cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and RPE-1 (retinal pigment epithelium) cells. Table 1 summarizes the IC50 values for several studies:

CompoundCell LineIC50 (µM) ± S.D.
1HepG2128.3 ± 7.2
2HepG2108.5 ± 9.4
3RPE-15.5 ± 1.2
4RPE-1102.9 ± 10.3

These findings indicate that the compound may inhibit cancer cell proliferation effectively at certain concentrations .

Study on Antimicrobial Effects

A study focusing on the antimicrobial effects of furan derivatives revealed that these compounds could selectively inhibit microbial growth while modifying relevant enzyme activities . Further investigations are necessary to isolate specific furan derivatives and elucidate their mechanisms.

Study on Anticancer Properties

In another study assessing the anticancer activity of novel compounds including furan derivatives, it was found that certain synthesized compounds exhibited moderate to strong cytotoxic effects against various cancer cell lines, suggesting that modifications to the furan structure could enhance biological activity .

Applications in Research

The compound is utilized in various fields:

  • Medicinal Chemistry : Investigated for therapeutic applications, particularly in treating bacterial infections and cancer.
  • Biological Research : Used as a model compound to study interactions with biological systems and pathways.

Q & A

Q. What are the primary synthetic routes for 1-(Furan-2-yl)-2-methylpropan-2-amine, and what factors influence yield?

  • Methodological Answer : The compound can be synthesized via:
  • Catalytic reductive amination : Using Ru/C catalysts under H₂ pressure, starting from furfural and methylisobutyl ketone, achieving yields up to 95% .
  • Multi-step organic synthesis : Involving thiosemicarbazone formation, oxidative cyclization with FeCl₃, and nucleophilic addition with furfural in H₂SO₄/DMF .
  • Key factors : Catalyst recyclability (Ru/C retains activity for 4 cycles), reaction time (12–24 hr for FeCl₃-mediated steps), and solvent polarity (DMF enhances dehydration efficiency) .
Synthesis Method Catalyst/SolventYield (%)Reference
Reductive aminationRu/C, H₂95
Oxidative cyclizationFeCl₃, H₂SO₄60–75

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • IR spectroscopy : Identifies functional groups (e.g., azomethine linkage at 1618 cm⁻¹, C-S-C at 721 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms structural motifs (e.g., N=CH singlet at 8.55 ppm, furan protons at 7.0–7.90 ppm) .
  • Mass spectrometry : Validates molecular ions (e.g., m/z 300 for C₁₃H₈N₄O₃S derivatives) and fragmentation patterns .

Q. How do solubility and stability impact experimental design?

  • Methodological Answer :
  • Hydrochloride salt formation : Enhances aqueous solubility (critical for in vitro assays) but may alter reactivity in non-polar solvents .
  • Stability considerations : Furan rings are prone to oxidation; storage under inert gas (N₂/Ar) and light-free conditions is recommended .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 1-(Furan-2-yl)-2-methylpropan-2-amine derivatives?

  • Methodological Answer :
  • PASS (Prediction of Activity Spectra) : Predicts anti-tubercular activity (Pa > 0.68 for thiadiazole derivatives). Prioritizes compounds like Fe (Pa = 0.82) for in vitro validation .
  • Molecular docking : Targets enoyl-ACP reductase (PDB: 2H7M). Validates binding interactions (e.g., hydrogen bonding with Tyr158) and docking scores (e.g., −11.7 kcal/mol for pyrrolidine carboxamides) .
Derivative PASS Pa ScoreDocking Score (kcal/mol)Reference
Fc0.68−9.2
Fe0.82−10.5

Q. What mechanistic insights explain contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Bioavailability vs. in vitro activity : Hydrophobic derivatives show high MIC values (e.g., 3.3 µg/mL for Fb) but poor solubility, reducing in vivo efficacy .
  • Metabolic interference : Furan oxidation metabolites (e.g., furanones) may antagonize parent compound activity in cellular assays .

Q. How can reaction conditions be optimized for regioselective functionalization of the furan ring?

  • Methodological Answer :
  • Electrophilic substitution : Use Lewis acids (e.g., FeCl₃) to direct substitution at the 5-position .
  • Protecting groups : Acetylation of the amine prevents unwanted side reactions during furan oxidation .

Data Contradiction Analysis

Q. Why do some studies report high anti-tubercular activity despite low PASS Pa scores?

  • Analysis : Compounds like Fb (Pa = 0.691) exhibit unexpected activity due to off-target effects (e.g., membrane disruption) not captured by PASS . Cross-validation with proteomics or transcriptomics is recommended.

Methodological Recommendations

  • Synthetic protocols : Prioritize Ru/C catalysis for scalability and reproducibility .
  • Characterization : Combine NMR and HRMS to resolve structural ambiguities in substituted furans .
  • Computational workflows : Integrate PASS with molecular dynamics simulations to account for protein flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.